GLP-1(32-36)amide (TFA)

Obesity Metabolic Disease Energy Homeostasis

GLP-1(32-36)amide (TFA) is the C-terminal pentapeptide metabolite (Leu-Val-Lys-Gly-Arg-NH₂) of GLP-1 that acts independently of the canonical GLP-1 receptor. Unlike full-length GLP-1R agonists, this fragment uniquely activates AMPK, inhibits acetyl-CoA carboxylase, upregulates UCP-1/UCP-3, and increases basal energy expenditure without altering food intake—making it the definitive tool for dissecting GLP-1R-independent metabolic pathways. The TFA salt form provides superior solubility for in vivo administration compared to acetate or free base forms. Demonstrated β-cell protection at 0.1–10 μM and in vivo efficacy at 1 μmol/kg i.p., this peptide is essential for obesity, diabetes, and SAR studies. For research use only.

Molecular Formula C27H51F3N10O7
Molecular Weight 684.8 g/mol
Cat. No. B12412650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1(32-36)amide (TFA)
Molecular FormulaC27H51F3N10O7
Molecular Weight684.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C25H50N10O5.C2HF3O2/c1-14(2)12-16(27)22(38)35-20(15(3)4)24(40)34-18(8-5-6-10-26)23(39)32-13-19(36)33-17(21(28)37)9-7-11-31-25(29)30;3-2(4,5)1(6)7/h14-18,20H,5-13,26-27H2,1-4H3,(H2,28,37)(H,32,39)(H,33,36)(H,34,40)(H,35,38)(H4,29,30,31);(H,6,7)/t16-,17-,18-,20-;/m0./s1
InChIKeyBQNMSKSVLSZCQG-CMPKFCAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLP-1(32-36)amide (TFA) Procurement Guide: C-Terminal GLP-1 Pentapeptide for Metabolic Research


GLP-1(32-36)amide (TFA) is a pentapeptide (Leu-Val-Lys-Gly-Arg-NH₂) derived from the C-terminal cleavage of the glucoregulatory hormone GLP-1 [1]. It is a downstream metabolite of GLP-1(9-36)amide, the major circulating form of GLP-1 [2]. Unlike full-length GLP-1 receptor agonists, this peptide acts independently of the canonical GLP-1 receptor to modulate energy expenditure and glucose homeostasis [1][3].

Why GLP-1(32-36)amide (TFA) Cannot Be Replaced by Other GLP-1 Metabolites


GLP-1(32-36)amide and related metabolites such as GLP-1(9-36)amide and GLP-1(28-36)amide are not functionally interchangeable despite their shared origin. Each fragment exhibits distinct biological activities: GLP-1(9-36)amide acts primarily on hepatic glucose production without insulinotropic effects, while GLP-1(28-36)amide represses gluconeogenic gene expression [1][2]. GLP-1(32-36)amide uniquely increases basal energy expenditure and activates AMPK-mediated fatty acid oxidation in skeletal muscle—actions not observed with the larger metabolites [3]. Furthermore, the TFA salt form of GLP-1(32-36)amide offers distinct solubility and formulation properties compared to the acetate salt or free base, directly impacting in vivo administration protocols .

Quantitative Differentiation of GLP-1(32-36)amide (TFA) from Related GLP-1 Metabolites


Weight Gain Suppression in Diet-Induced Obese Mice: GLP-1(32-36)amide vs. GLP-1(28-36)amide

In diet-induced obese mice, GLP-1(32-36)amide (50-70 nmol/kg/d, 12-16 wk infusion) suppressed weight gain without affecting energy intake, whereas the nonapeptide GLP-1(28-36)amide (18.5 nmol/kg/d, 9 wk infusion) also inhibited weight gain but was accompanied by an increase in energy intake, suggesting distinct mechanisms [1][2]. The pentapeptide increased basal energy expenditure independent of physical activity, an effect not reported for GLP-1(28-36)amide [1].

Obesity Metabolic Disease Energy Homeostasis

Whole-Body Glucose Disposal Under Hyperglycemic Clamp: GLP-1(32-36)amide vs. Saline Control

In a canine hyperglycemic clamp study (basal glucose +98 mg/dL, 180 min crossover design), GLP-1(32-36)amide infusion (1.5 pmol/kg/min) significantly increased whole-body glucose disposal compared to saline control, without altering insulin secretion [1]. This effect is distinct from GLP-1(9-36)amide, which under euglycemic clamp conditions inhibits endogenous glucose production but does not stimulate glucose disposal in the same manner [1].

Glucose Metabolism Diabetes In Vivo Pharmacology

β-Cell Cytoprotection In Vitro: GLP-1(32-36)amide Dose-Dependent Preservation of Viability

In INS-1 β-cells exposed to streptozotocin (STZ; 1 μM) for 24 hours, GLP-1(32-36)amide (0.1-10 μM) preserved cell viability in a concentration-dependent manner. At 0.1 μM, viability decreased by approximately 30% (vs. ~45% in saline-treated controls), while at ≥1 μM, viability decreased by only approximately 20%, indicating significant cytoprotection [1]. No comparable β-cell cytoprotection data exists for GLP-1(9-36)amide or GLP-1(28-36)amide under identical STZ-induced stress conditions.

β-Cell Biology Apoptosis Diabetes

Metabolic Stability and Downstream Processing: GLP-1(32-36)amide as the Terminal Bioactive Fragment

Mass spectrometry analysis demonstrates that GLP-1(32-36)amide is rapidly formed from GLP-1(9-36)amide in vivo [1]. In vitro hepatocyte studies reveal that GLP-1(9-36)amide has a half-life of 52 minutes in mouse hepatocytes and 180 minutes in human hepatocytes, while GLP-1(28-36)amide is more rapidly degraded with half-lives of 13 minutes (mouse) and 24 minutes (human) [2]. GLP-1(32-36)amide, as the ultimate C-terminal pentapeptide cleavage product with an intact C-terminal amide, represents the terminal stable fragment that retains bioactivity after sequential N-terminal truncation of the parent peptide.

Peptide Metabolism Pharmacokinetics DPP-IV

Optimal Research Applications for GLP-1(32-36)amide (TFA) Based on Verified Evidence


Investigating GLP-1 Receptor-Independent Metabolic Effects

Use GLP-1(32-36)amide (TFA) as a tool compound to dissect GLP-1 receptor-independent pathways in metabolic regulation. The pentapeptide activates AMPK and inhibits acetyl-CoA carboxylase in skeletal myotubes, increases UCP-1 and UCP-3 expression in brown adipose tissue and skeletal muscle, and increases basal energy expenditure without altering energy intake—effects not mediated by the canonical GLP-1 receptor [1][2]. This makes it uniquely suited for studies aimed at identifying novel therapeutic targets for obesity and insulin resistance that bypass GLP-1R-mediated adverse effects.

β-Cell Preservation and Diabetes Progression Studies

Employ GLP-1(32-36)amide (TFA) in streptozotocin-induced diabetic mouse models to evaluate pancreatic islet protection and glucose homeostasis improvement. At 1 μmol/kg i.p. daily for 21 days, the peptide protects islets from damage, lowers fasting glucose, reduces HbA1c, improves glucose tolerance, and suppresses body weight gain [3]. The compound's demonstrated in vitro β-cell cytoprotection (0.1-10 μM) supports its application in screening assays for novel anti-diabetic mechanisms targeting islet survival [3].

Energy Expenditure and Thermogenesis Research

Utilize GLP-1(32-36)amide (TFA) in diet-induced obesity models to study energy expenditure and thermogenic pathways independent of caloric restriction. The peptide increases basal energy expenditure without changes in energy intake or physical activity, correlating with increased UCP-1 and UCP-3 expression in thermogenic tissues [1]. At 50-70 nmol/kg/d infusion for 12-16 weeks, it prevents diet-induced obesity and hepatic steatosis in high-fat-fed mice, making it a valuable tool for obesity research that separates thermogenic effects from appetite suppression [1].

Minimal Pharmacophore Identification for GLP-1-Derived Therapeutics

Apply GLP-1(32-36)amide (TFA) in structure-activity relationship (SAR) studies to define the minimal essential sequence required for GLP-1-derived bioactivity. As the terminal C-terminal pentapeptide cleavage product of the GLP-1 metabolic cascade that retains independent biological activity, it serves as the baseline scaffold for iterative truncation or modification studies aimed at identifying the minimal pharmacophore for energy expenditure, glucose disposal, or β-cell protection [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1(32-36)amide (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.